molecular formula C8H14O B2412943 Bicyclo[3.2.0]hept-6-ylmethanol CAS No. 79972-63-7

Bicyclo[3.2.0]hept-6-ylmethanol

Cat. No.: B2412943
CAS No.: 79972-63-7
M. Wt: 126.199
InChI Key: AHDRZMIBSREKRW-UHFFFAOYSA-N
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Description

Bicyclo[320]hept-6-ylmethanol is a bicyclic organic compound characterized by a unique structure that includes a seven-membered ring fused with a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.0]hept-6-ylmethanol typically involves the reduction of bicyclo[3.2.0]hept-2-en-6-one. One common method is the L-Selectride reduction, which selectively produces the endo-alcohol. This is followed by acetylation under standard conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for Bicyclo[32For example, the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources has been reported .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]hept-6-ylmethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Swern oxidation reagents and reducing agents such as L-Selectride. Reaction conditions typically involve standard laboratory setups with controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bicyclo[3.2.0]hept-6-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]hept-6-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules such as:

Uniqueness

Bicyclo[3.2.0]hept-6-ylmethanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bicyclo[3.2.0]heptanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-7-4-6-2-1-3-8(6)7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRZMIBSREKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79972-63-7
Record name {bicyclo[3.2.0]heptan-6-yl}methanol
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